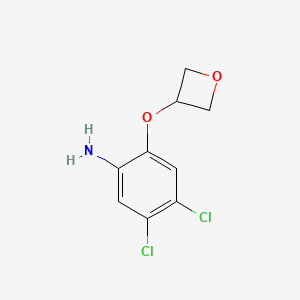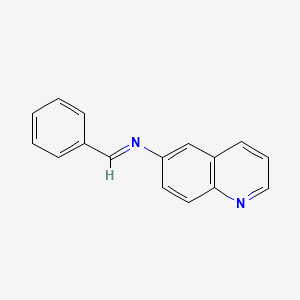![molecular formula C12H14ClN3 B11875656 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a cyclohexyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with cyclohexylhydrazine, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness
4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the cyclohexyl group at the 3-position, which imparts distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C12H14ClN3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
4-chloro-3-cyclohexyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-12-10-9(6-7-14-12)15-16-11(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16) |
InChI-Schlüssel |
QMUIVAOLNYYVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C3C(=NN2)C=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)




![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)





![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)

